molecular formula C21H23N5O4 B2678132 methyl 3-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 919041-45-5

methyl 3-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Cat. No.: B2678132
CAS No.: 919041-45-5
M. Wt: 409.446
InChI Key: QZFDXWHMXNPNDU-UHFFFAOYSA-N
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Description

Methyl 3-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Structure of a Zwitterionic Imidazolium 1,3-Dioxanide This study discusses the synthesis of a zwitterionic compound through the reaction of bis(methylthio)methylene-2,2-dimethyl-4,6-dioxo-1,3- dioxane with cis-1,2-diamino-1,2-dicyanoethene, leading to a stable crystalline solid. The research highlights the structural analysis of this compound, providing insights into its potential applications in materials science and chemistry due to its unique zwitterionic nature (Kuhn, Al Sheikh, & Steimann, 2003).

Chemical Reactions and Interactions

On the Coexistence of the Carbene⋯H-D Hydrogen Bond and Other Accompanying Interactions This paper explores the interactions and binding possibilities of imidazol-2-ylidene derivatives with fundamental proton donors, indicating the importance of understanding these chemical behaviors for designing new materials and chemical synthesis processes (Jabłoński, 2022).

Potential Applications in Organic Synthesis and Medicinal Chemistry

Small Molecule Inhibitors of Retinoic Acid 4-Hydroxylase (CYP26) Research on imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates has shown significant inhibitory activity against CYP26A1, a critical enzyme in the metabolism of retinoic acid. These findings have potential implications for developing new treatments for diseases modulated by retinoic acid levels (Gomaa et al., 2011).

Novel Heterocyclic Compounds Synthesis

Synthesis and Transformations of the Pyrido[1,2-a]pyrazine Ring System Research involving transformations of methyl 3-dimethylamino-2-(1-methoxycarbonyl-4-oxo-4H-pyrido[1,2-a]pyrazin-3-yl)acrylate into imidazo-[1,2-a]pyridines and related compounds showcases the versatility of imidazole derivatives in creating novel heterocyclic compounds with potential applications in pharmaceuticals and materials science (Kolar, Tiŝler, & Pizzioli, 1996).

Properties

IUPAC Name

methyl 3-[4,7-dimethyl-1,3-dioxo-6-(1-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-13-12-25-17-18(22-20(25)26(13)14(2)15-8-6-5-7-9-15)23(3)21(29)24(19(17)28)11-10-16(27)30-4/h5-9,12,14H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFDXWHMXNPNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C(C)C4=CC=CC=C4)N(C(=O)N(C3=O)CCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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